

Spectroscopic Characterization of 2-(2-Iodophenyl)ethan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2-Iodophenyl)ethan-1-ol

Cat. No.: B2516815

[Get Quote](#)

This guide provides an in-depth analysis of the spectral data for **2-(2-Iodophenyl)ethan-1-ol** (CAS No. 26059-40-5), a key aromatic building block in synthetic chemistry. The structural elucidation of such molecules is fundamental to ensuring purity, confirming identity, and understanding reactivity. Here, we synthesize data from core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to build a comprehensive and validated profile of the molecule. This document is intended for researchers and professionals in chemical synthesis and drug development who rely on robust analytical characterization.

Molecular Structure and Spectroscopic Overview

2-(2-Iodophenyl)ethan-1-ol is a primary alcohol with the molecular formula C_8H_9IO and a molecular weight of approximately 248.06 g/mol .^[1] Its structure consists of an ethanol group attached to an iodine-substituted benzene ring at the ortho position. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle:

- NMR Spectroscopy reveals the carbon-hydrogen framework, detailing the chemical environment and connectivity of each unique proton and carbon atom.
- IR Spectroscopy identifies the functional groups present, primarily the hydroxyl (-OH) group and the aromatic ring.
- Mass Spectrometry determines the molecular weight and provides insight into the molecule's fragmentation pattern under ionization, further confirming its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

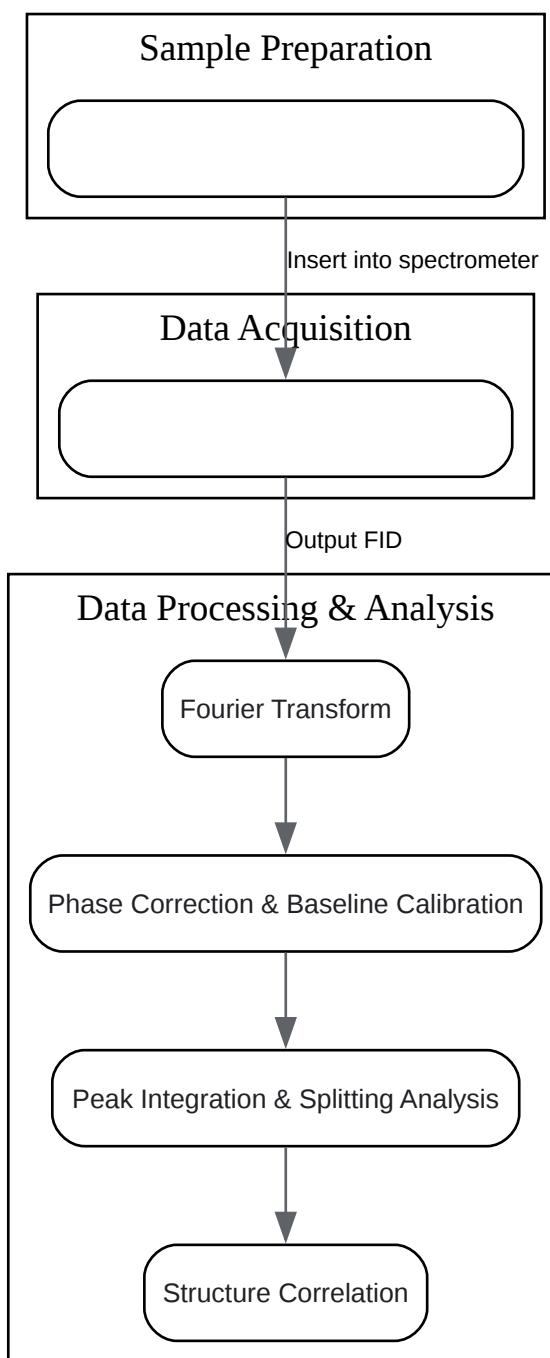
While specific experimental spectra for **2-(2-Iodophenyl)ethan-1-ol** are not widely available in public databases, we can reliably predict the ^1H and ^{13}C NMR spectra based on established principles of chemical shifts and coupling constants. These predictions serve as a robust benchmark for researchers analyzing synthesized samples.[\[2\]](#)

Predicted Proton (^1H) NMR Spectrum

The causality behind ^1H NMR chemical shifts is rooted in the electronic environment of the protons. Electron-withdrawing groups, like iodine and oxygen, deshield nearby protons, shifting their signals downfield (to a higher ppm value). Spin-spin coupling, observed as peak splitting, arises from the interaction of non-equivalent protons on adjacent carbons, providing direct evidence of connectivity.[\[3\]](#)

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.85	Doublet (d)	1H	Ar-H (H-6)	Adjacent to the iodine atom, strongly deshielded.
~ 7.35	Triplet (t)	1H	Ar-H (H-4)	Standard aromatic proton.
~ 7.25	Doublet (d)	1H	Ar-H (H-3)	Standard aromatic proton.
~ 7.00	Triplet (t)	1H	Ar-H (H-5)	Standard aromatic proton.
~ 3.90	Triplet (t)	2H	-CH ₂ -OH	Protons on the carbon attached to the electronegative oxygen atom are deshielded.[2]
~ 3.10	Triplet (t)	2H	Ar-CH ₂ -	Protons adjacent to the aromatic ring and the ethyl chain.


| ~ 1.80 | Broad Singlet (s) | 1H | -OH | The hydroxyl proton signal is often broad and its position is concentration-dependent; it typically does not couple with adjacent protons due to rapid exchange.[2] |

Experimental Protocol: ^1H NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy. The choice of a deuterated solvent like CDCl_3 is critical as it is transparent in the ^1H NMR region and dissolves the analyte. TMS serves as an internal standard, providing a zero-point reference for the chemical shift scale.

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(2-Iodophenyl)ethan-1-ol** in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS).
- Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to achieve a homogeneous magnetic field, which is critical for high resolution.
- Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans (typically 8 to 16) should be averaged to obtain a good signal-to-noise ratio.
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton ratios.

Workflow Visualization: ^1H NMR Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for ^1H NMR structural elucidation.

Predicted Carbon (^{13}C) NMR Spectrum

In ^{13}C NMR, the chemical shift is primarily influenced by the hybridization of the carbon and the electronegativity of attached atoms. The carbon directly bonded to iodine (ipso-carbon) exhibits a unique upfield shift due to the "heavy atom effect," while the carbon bonded to the hydroxyl group is significantly downfield.[4]

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Carbon Type	Assignment	Rationale
~ 142.0	Quaternary	C-1 (Ar)	Aromatic carbon attached to the ethyl group.
~ 139.5	Methine (CH)	C-6 (Ar)	Aromatic carbon adjacent to iodine.
~ 129.5	Methine (CH)	C-4 / C-5 (Ar)	Standard aromatic carbons.
~ 128.0	Methine (CH)	C-3 (Ar)	Standard aromatic carbon.
~ 98.0	Quaternary	C-2 (Ar)	Ipso-carbon attached to iodine, shifted upfield.
~ 62.5	Methylene (CH_2)	- $\text{CH}_2\text{-OH}$	Carbon bonded to the highly electronegative oxygen atom.[2]

| ~ 41.0 | Methylene (CH_2) | Ar- $\text{CH}_2\text{-}$ | Aliphatic carbon adjacent to the aromatic ring. |

Experimental Protocol: ^{13}C NMR Spectroscopy

The protocol is similar to ^1H NMR, but requires more scans due to the low natural abundance of the ^{13}C isotope. Proton decoupling is standardly applied to simplify the spectrum to single lines for each unique carbon.

- Sample Preparation: Use a more concentrated sample than for ^1H NMR, typically 20-50 mg in ~ 0.7 mL of CDCl_3 .
- Instrument Setup: Use a high-field NMR spectrometer (≥ 100 MHz for ^{13}C).
- Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A significantly higher number of scans (e.g., 128 to 1024) is required to achieve an adequate signal-to-noise ratio.
- Processing: Process the data similarly to ^1H NMR. The solvent signal (CDCl_3 at ~ 77.16 ppm) can be used as a secondary reference.[\[5\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The absorption of IR radiation excites molecular vibrations (stretching, bending), and the frequency of absorption is characteristic of the bond type. For **2-(2-Iodophenyl)ethan-1-ol**, the most prominent features are the hydroxyl and aromatic absorptions.[\[6\]](#)

Table 3: Key IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Vibration Type	Functional Group
~ 3350	Strong, Broad	O-H Stretch	Alcohol (-OH)
~ 3060	Medium	C-H Stretch	Aromatic (sp^2 C-H)
~ 2930	Medium	C-H Stretch	Aliphatic (sp^3 C-H)
~ 1580, 1470	Medium-Strong	C=C Stretch	Aromatic Ring
~ 1045	Strong	C-O Stretch	Primary Alcohol

| ~ 750 | Strong | C-H Bend (out-of-plane) | ortho-disubstituted benzene |

Interpretation: The most diagnostic peak is the strong, broad absorption centered around 3350 cm^{-1} . This feature is the hallmark of the O-H stretching vibration in a hydrogen-bonded alcohol. [\[7\]](#) The C-O stretch at ~ 1045 cm^{-1} further confirms the primary alcohol functionality. The

presence of the aromatic ring is validated by the sp^2 C-H stretches above 3000 cm^{-1} and the C=C stretching absorptions in the $1470\text{--}1580 \text{ cm}^{-1}$ region. Finally, the strong absorption around 750 cm^{-1} is highly characteristic of ortho-disubstitution on a benzene ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a modern, field-proven technique that requires minimal sample preparation and provides high-quality data.

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.
- **Sample Application:** Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- **Acquisition:** Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio.
- **Processing:** The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Workflow Visualization: IR Spectroscopy Analysis

[Click to download full resolution via product page](#)

Caption: Standard workflow for ATR-IR analysis.

Mass Spectrometry (MS)

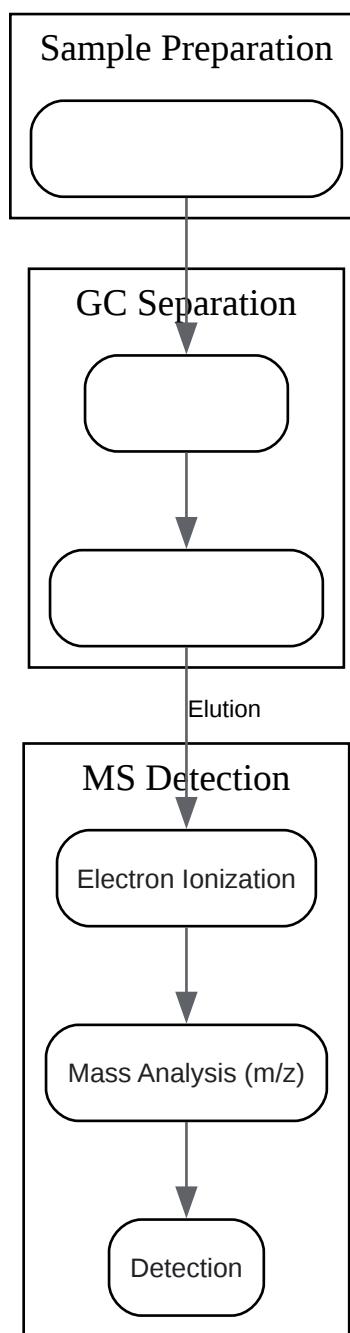
Mass spectrometry provides the exact molecular weight and crucial structural information from fragmentation patterns. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, forming a molecular ion (M^{+}) that subsequently fragments into smaller, charged species. The pattern of fragmentation is predictable and serves as a molecular fingerprint.^[6]

Table 4: Major Ions in the EI Mass Spectrum

m/z (Mass/Charge)	Proposed Fragment	Identity
248	$[\text{C}_8\text{H}_9\text{IO}]^{+}$	Molecular Ion (M^{+})
230	$[\text{C}_8\text{H}_7\text{I}]^{+}$	Loss of H_2O ($\text{M} - 18$)
121	$[\text{C}_8\text{H}_9\text{O}]^{+}$	Loss of Iodine radical ($\text{M} - 127$)
103	$[\text{C}_8\text{H}_7]^{+}$	Loss of H_2O from m/z 121

| 91 | $[\text{C}_7\text{H}_7]^{+}$ | Tropylium ion |

Interpretation: The presence of a peak at m/z 248 confirms the molecular weight of the compound.^[1] A common fragmentation pathway for alcohols is the loss of a water molecule, giving rise to the peak at m/z 230.^[2] A significant fragmentation is the cleavage of the C-I bond, leading to the fragment at m/z 121, which corresponds to the $[\text{phenylethanol}]^{+}$ ion. Subsequent loss of water from this fragment can explain the peak at m/z 103. The prominent peak often seen at m/z 91 corresponds to the highly stable tropylium ion, formed via rearrangement and cleavage of the ethyl side chain.


Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating volatile compounds and obtaining high-quality mass spectra. The GC separates the analyte from impurities, and the MS provides structural identification.

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
- GC Separation: Inject a small volume (e.g., 1 μL) of the solution into the GC inlet. The sample is vaporized and carried by an inert gas through a capillary column (e.g., HP-5ms), which separates components based on their boiling points and polarity.
- Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized by a beam of electrons (typically at 70 eV for EI).
- Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

- Detection: A detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization: GC-MS Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for compound analysis using GC-MS.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide a cohesive and unambiguous structural confirmation of **2-(2-Iodophenyl)ethan-1-ol**. The predicted NMR spectra establish the precise arrangement of the carbon-hydrogen framework. IR spectroscopy confirms the presence of the critical hydroxyl and ortho-substituted aromatic functional groups. Finally, mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. This multi-technique approach represents a robust, self-validating system for the rigorous characterization of chemical entities in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(2-Iodophenyl)ethan-1-ol | C8H9IO | CID 11064750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alcohols | OpenOChem Learn [learn.openochem.org]
- 3. m.youtube.com [m.youtube.com]
- 4. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545) [np-mrd.org]
- 7. minio.scielo.br [minio.scielo.br]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-(2-Iodophenyl)ethan-1-ol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2516815#2-2-iodophenyl-ethan-1-ol-spectral-data-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com